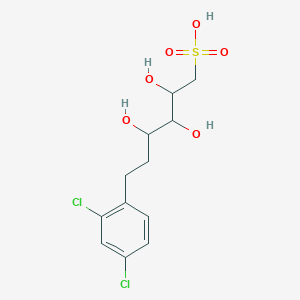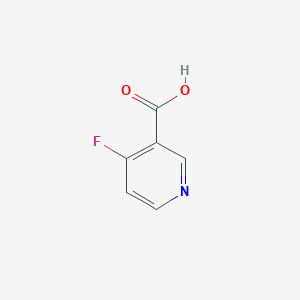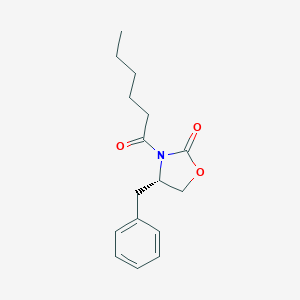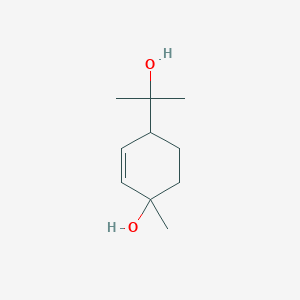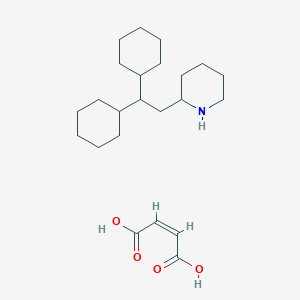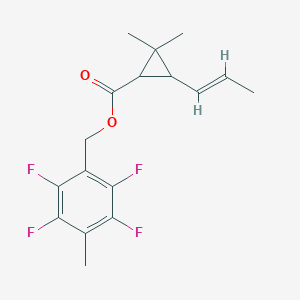
Profluthrin
Descripción general
Descripción
Profluthrin is a synthetic pyrethroid insecticide that has been used for decades to control a wide variety of insect pests. It is commonly used in agricultural, residential, and industrial settings to control a variety of insects, such as flies, cockroaches, and mosquitoes. This compound has been found to be highly effective in controlling insect pests, and is considered to be one of the most effective insecticides available.
Aplicaciones Científicas De Investigación
A prueba de polillas
Profluthrin es un insecticida recientemente descubierto que proporciona alta eficacia contra las plagas de las telas . Tiene propiedades superiores como ingrediente activo de los productos a prueba de polillas . Esto lo convierte en una excelente opción para la protección contra las polillas en varios entornos, desde los hogares hasta las industrias textiles .
Insecticida para plagas sanitarias
This compound tiene una excelente actividad contra plagas sanitarias como moscas, mosquitos y cucarachas . Esto lo convierte en una herramienta valiosa en los esfuerzos de salud pública y saneamiento, particularmente en las regiones donde estas plagas son frecuentes .
Insecticida doméstico
Debido a su alta presión de vapor y baja toxicidad para los mamíferos, this compound es un ingrediente activo ideal para los insecticidas domésticos . Ha sido adoptado por varias compañías para sus productos de insecticidas domésticos .
Repelentes de mosquitos
This compound se ha utilizado ampliamente en interiores como repelente de mosquitos . Su alta eficacia y baja toxicidad lo convierten en una solución segura y efectiva para prevenir enfermedades transmitidas por mosquitos en los hogares .
Investigación sobre la contaminación del aire interior
This compound, junto con otros piretroides, está siendo estudiado por su contribución a la contaminación del aire interior
Mecanismo De Acción
Target of Action
Profluthrin, a synthetic pyrethroid insecticide, primarily targets the voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .
Mode of Action
This compound interacts with its primary targets, the voltage-dependent sodium channels, leading to prolonged sodium ion influx . This results in repetitive firing of the neurons, causing hyperexcitation in the nervous system of insects . This hyperexcitation leads to paralysis and eventually death of the insect .
Biochemical Pathways
It is known that this compound disrupts the normal functioning of the nervous system in insects by affecting the voltage-dependent sodium channels . The downstream effects of this disruption include hyperexcitation, paralysis, and death of the insect .
Pharmacokinetics
It is known that this compound has a relatively high vapor pressure , which suggests that it can be readily absorbed through inhalation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neuronal activity. By interacting with the voltage-dependent sodium channels, this compound causes an influx of sodium ions, leading to hyperexcitation of the neurons . This hyperexcitation at the cellular level results in the paralysis and death of the insect at the organismal level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has a relatively high vapor pressure , which means it can volatilize and disperse in the environment, potentially affecting a wide range of pests . Furthermore, the contribution rates of the amounts absorbed by inhalation to the amounts absorbed via all of the exposure pathways while at home tended to decrease in the following order: this compound (median 15%) . This suggests that the efficacy of this compound can be influenced by factors such as ventilation and the presence of other volatile substances in the environment .
Análisis Bioquímico
Biochemical Properties
Profluthrin interacts with various enzymes and proteins in the biochemical reactions. It is known to affect the nervous system of insects by modifying the gating kinetics of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials . This interaction with the sodium channels leads to hyperexcitation of the insect’s nervous system, resulting in the insect’s paralysis and eventual death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the nervous system in insects
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding interactions with voltage-gated sodium channels in the nervous system of insects . This binding alters the normal gating kinetics of these channels, leading to a disruption in the generation and propagation of action potentials . The result is a state of hyperexcitation in the insect’s nervous system, leading to paralysis and death .
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMMRUPNXPWLGF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223419-20-3 | |
| Record name | Profluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



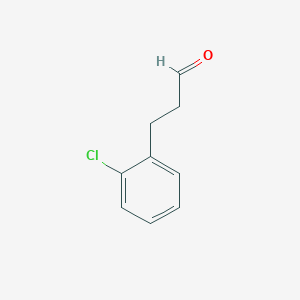
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)


![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
